molecular formula C19H18N2O3 B2929291 7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 1774905-60-0

7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B2929291
CAS No.: 1774905-60-0
M. Wt: 322.364
InChI Key: WSYIZSYMQWLECG-UHFFFAOYSA-N
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Description

7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry research. Quinolin-4-ones, also known as quinolones, are a prominent class of nitrogen-containing heterocyclic compounds recognized for a broad spectrum of biological activities . This specific compound features a [1,3]dioxolo ring fused to the quinoline core, a structural motif that is present in certain naturally occurring alkaloids, alongside a (4-ethylphenyl)aminomethyl substituent. While the specific biological data for this compound is limited in the public domain, quinolin-4-one scaffolds are extensively investigated for their potential as antibacterial , anticancer , and antiviral agents . Researchers value this family of compounds because they serve as key precursors for the synthesis of complex, biologically important molecules, some of which have been developed into approved pharmaceuticals . The mechanism of action for quinolinone derivatives can vary significantly with the specific substitution pattern on the core structure. Some function as antimicrobials by targeting bacterial enzymes like DNA gyrase, while others exhibit anticancer effects through the induction of apoptosis or inhibition of angiogenesis . This reagent is provided for research purposes to support investigations in drug discovery, chemical biology, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[(4-ethylanilino)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-12-3-5-15(6-4-12)20-10-14-7-13-8-17-18(24-11-23-17)9-16(13)21-19(14)22/h3-9,20H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYIZSYMQWLECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O4C_{18}H_{18}N_2O_4. The compound features a quinoline nucleus with a dioxole ring and an ethylphenyl substituent, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate amines with quinoline derivatives followed by cyclization to form the dioxolo structure. Research indicates that variations in the substituents on the phenyl ring can significantly affect biological outcomes.

Antimicrobial Activity

Several studies have reported that quinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Activity

The compound's potential anticancer properties have been investigated in vitro and in vivo. Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways. For example, studies have shown that certain analogs can reduce tumor growth in xenograft models by modulating signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may possess neuroprotective effects. They could potentially mitigate neurotoxicity induced by oxidative stress, a common feature in neurodegenerative diseases. The evaluation of neuroprotective activity often involves assays measuring cell viability in neuronal cell lines exposed to neurotoxic agents.

Case Studies

StudyMethodologyFindings
Antimicrobial Activity Tested against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to controls
Anticancer Efficacy In vitro assays on various cancer cell linesInduced apoptosis in a dose-dependent manner; reduced tumor volume in animal models
Neuroprotection Neurotoxicity assays using SH-SY5Y cellsEnhanced cell survival rates under oxidative stress conditions

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cellular function.
  • Oxidative Stress Modulation : The compound can modulate the levels of ROS, influencing cellular signaling pathways related to survival and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : One-pot methods (75–83%) outperform multi-step Pd/C catalysis (25–83%) , suggesting efficiency advantages for solvent-free protocols.

Electronic and Thermodynamic Properties

Density functional theory (DFT) studies on phenyl-substituted analogs reveal critical electronic parameters:

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (Δ, eV) Ionization Potential (eV) Electrophilicity (ω) Reference ID
Phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one -5.82 -1.98 3.84 5.82 3.12

Inference for Target Compound :

  • The ethylphenyl group may slightly lower the HOMO-LUMO gap compared to phenyl analogs due to electron-donating alkyl effects, enhancing reactivity .
  • Higher electrophilicity (ω) could improve interactions with biological targets like DNA or enzymes .

Hypothesis for Target Compound :

  • The (4-ethylphenyl)aminomethyl group may confer moderate cytotoxicity by mimicking benzylidene chalcone-like moieties .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including ring-closing metathesis (RCM) or condensation reactions. For example, substituted quinolines are often synthesized using sodium hydroxide in methanol/water under reflux conditions . Optimization involves adjusting reagent stoichiometry (e.g., triethylamine as a base), solvent polarity (acetonitrile for better solubility), and reaction time. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Single-crystal X-ray diffraction to resolve stereochemistry, as demonstrated in similar quinoline derivatives .
  • HPLC with UV detection for purity assessment (>95% recommended for biological assays).

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4) using nephelometry.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, monitor decomposition via LC-MS over 72 hours at 40°C .
  • LogP : Determine via shake-flask method to predict membrane permeability.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic structures of target proteins (e.g., kinases or cytochrome P450 enzymes).
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Cross-reference with SAR data from analogs (e.g., methoxy-substituted quinolines ) to refine affinity predictions.

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Use fixed protocols (e.g., IC₅₀ determination via MTT assays with 48-hour exposure).
  • Control for assay interference : Test for false positives (e.g., redox activity) using counter-screens like DPPH radical scavenging.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for variability in cell lines or protocols .

Q. How can researchers investigate the compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions and analyze breakdown products via LC-QTOF-MS .
  • Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism. Quantify residual compound using isotope dilution mass spectrometry.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae, following OECD guidelines for environmental risk assessment.

Q. What strategies are effective for structure-activity relationship (SAR) studies on quinoline derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with substitutions at the 4-ethylphenyl or dioxolo groups. For example, replace the ethyl group with halogens or electron-withdrawing groups .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electrostatic potential) with activity data.
  • Targeted mutagenesis : If a protein target is known, generate mutant variants to probe binding site interactions (e.g., alanine scanning).

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